An In-depth Technical Guide to 2-Amino-4-bromo-5-phenylpyridine: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Amino-4-bromo-5-phenylpyridine: A Versatile Heterocyclic Building Block
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-4-bromo-5-phenylpyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.
Introduction to 2-Amino-4-bromo-5-phenylpyridine
2-Amino-4-bromo-5-phenylpyridine is a substituted pyridine derivative featuring three key functional groups: an amino group, a bromine atom, and a phenyl group. This unique combination of substituents imparts a desirable balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The pyridine core is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs.[1]
The strategic placement of the functional groups allows for a variety of chemical transformations:
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The amino group can act as a nucleophile or be derivatized to introduce diverse functionalities.
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The bromo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]
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The phenyl group influences the molecule's electronic properties and provides a scaffold for further functionalization.
These attributes make 2-Amino-4-bromo-5-phenylpyridine a sought-after building block for constructing complex molecular architectures with potential biological activity.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂ | [3] |
| Molecular Weight | 249.11 g/mol | [3] |
| CAS Number | 1029128-27-5 | [3] |
| Appearance | Solid | |
| Purity | Typically >95% | [3] |
Note: Physical properties such as melting point and solubility can vary depending on the supplier and purity.
Synthesis of 2-Amino-4-bromo-5-phenylpyridine
While various synthetic routes to substituted pyridines exist, a common and efficient method for the preparation of 2-Amino-4-bromo-5-phenylpyridine and its analogs involves a multi-step sequence. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for 2-Amino-4-bromo-5-phenylpyridine.
A patented method describes the synthesis starting from 2,4-dibromopyridine-N-oxide.[4] This process involves an ammoniation reaction followed by a reduction to yield 2-amino-4-bromopyridine.[4] Subsequent palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid affords the final product. This approach is advantageous due to its relatively few steps, readily available starting materials, and high overall yield, making it suitable for large-scale preparation.[4]
Key Applications in Drug Discovery
The structural motifs present in 2-Amino-4-bromo-5-phenylpyridine make it a valuable scaffold for the development of a wide range of therapeutic agents.
Kinase Inhibitors
The aminopyridine core is a privileged structure in the design of kinase inhibitors, often by interacting with the hinge region of the ATP-binding site of kinases.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The bromine atom on the 2-Amino-4-bromo-5-phenylpyridine scaffold allows for the introduction of various substituents through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against different kinases.[1] For instance, pyridinylimidazole-based compounds, which can be synthesized from bromopyridine derivatives, are a prominent class of p38 MAP kinase inhibitors.[1]
CNS-Active Compounds
The pyridine scaffold is known to be capable of crossing the blood-brain barrier, making it an attractive core for the development of drugs targeting the central nervous system (CNS). The versatility of 2-Amino-4-bromo-5-phenylpyridine allows for the systematic modification of its structure to optimize properties required for CNS activity, such as lipophilicity and hydrogen bonding potential. This enables the exploration of structure-activity relationships for targets like G-protein coupled receptors (GPCRs) that regulate mood, cognition, and behavior.
Other Therapeutic Areas
The versatility of this building block extends to other therapeutic areas. For example, 2-aminopyridine derivatives are used in the synthesis of PI3Kinase inhibitors, selective dopamine D3 receptor stimulating agents, and VEGFR-2 inhibitors.[5] They are also explored for the treatment of autoimmune diseases, inflammatory conditions, and cardiovascular diseases.[5]
Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly useful for functionalizing 2-Amino-4-bromo-5-phenylpyridine.[6] This palladium-catalyzed reaction forms a new carbon-carbon bond between the brominated pyridine and an organoboron compound.[7]
A Generalized Protocol for Suzuki-Miyaura Coupling:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Amino-4-bromo-5-phenylpyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., potassium phosphate, 2.5 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq).[8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]
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Reaction Conditions: Stir the reaction mixture vigorously at an elevated temperature (typically 80-110 °C).[9]
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Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
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Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
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Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]
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Solvent System: The choice of solvent is critical for dissolving the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[8]
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Ligands: While not always explicitly stated in a general protocol, the choice of phosphine ligands on the palladium catalyst can significantly impact the reaction's efficiency and scope.[10]
Spectroscopic Characterization
The identity and purity of 2-Amino-4-bromo-5-phenylpyridine and its derivatives are confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
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Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern.
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Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the N-H stretches of the amino group and the C=C and C=N vibrations of the pyridine ring.[11]
For instance, the ¹H NMR spectrum of a related compound, 2-amino-4-bromopyridine, in DMSO-d₆ shows characteristic signals for the aromatic protons and the amino protons.[4]
Conclusion
2-Amino-4-bromo-5-phenylpyridine is a highly versatile and valuable heterocyclic building block for researchers in drug discovery and materials science. Its unique combination of functional groups allows for a wide range of chemical modifications, particularly through robust and reliable palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering scientists to leverage this important scaffold in their research endeavors.
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]
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2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem. Available at: [Link]
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Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available at: [Link]
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Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available at: [Link]
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2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
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Observed and calculated IR spectrum of 2-amino-5-... - ResearchGate. Available at: [Link]
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Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]
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Molecular structure of 2-amino-5-bromo-4- methylpyridine - ResearchGate. Available at: [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. Available at: [Link]
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